(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Asymmetric Synthesis Chiral Ligand Design Enantioselective Catalysis

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole (CAS 1291790-28-7) is a single-enantiomer, non-racemic 2-aryl-4,5-dihydrooxazole derivative characterized by a 3-bromophenyl substituent at the 2-position and a tert-butyl group at the 4-position. The compound possesses one defined stereocenter in the (S)-configuration.

Molecular Formula C13H16BrNO
Molecular Weight 282.181
CAS No. 1291790-28-7
Cat. No. B566781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole
CAS1291790-28-7
Synonyms(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole
Molecular FormulaC13H16BrNO
Molecular Weight282.181
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1
InChIKeyCSYTWKXWVGPLIJ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole (CAS 1291790-28-7): Chiral Oxazoline Scaffold Specification


(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole (CAS 1291790-28-7) is a single-enantiomer, non-racemic 2-aryl-4,5-dihydrooxazole derivative characterized by a 3-bromophenyl substituent at the 2-position and a tert-butyl group at the 4-position . The compound possesses one defined stereocenter in the (S)-configuration . Its molecular formula is C13H16BrNO with a molecular weight of 282.18 g/mol, and it is typically supplied at a minimum purity of 95% . This scaffold serves as a multifunctional chiral building block in asymmetric synthesis and medicinal chemistry, where the bromine atom provides a synthetic handle for further elaboration through cross-coupling chemistries.

Why Generic 2-Aryl-4,5-dihydrooxazole Analogs Cannot Substitute for (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole in Stereo- and Chemoselective Applications


Substituting (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole with a generic oxazoline or an enantiomeric counterpart will alter or eliminate the precise stereochemical environment and site-selective reactivity required for downstream asymmetric transformations. The (S)-configured stereocenter at the 4-position, combined with the sterically demanding tert-butyl group, dictates the chiral induction in metal-catalyzed processes, while the 3-bromophenyl moiety enables regioselective Pd-catalyzed cross-coupling that is absent in non-halogenated analogs . Even enantiomerically related compounds, such as the (R)-enantiomer or the racemic mixture, will invert or compromise the stereochemical outcome of asymmetric reactions. The following quantitative evidence details the measurable parameters that sustain this differentiation.

Quantitative Differentiation Evidence for (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole vs. Closest Structural Analogs


Chiral Identity: Defined (S)-Enantiomer versus Racemic 2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

The target compound is a single, defined (S)-enantiomer with one stereocenter, whereas racemic 2-(3-bromophenyl)-4-t-butyl-4,5-dihydrooxazole contains equal amounts of (R) and (S) configurations . Racemic mixtures in asymmetric catalysis typically yield racemic products, which are unsuitable for enantioselective synthetic routes. The absolute configuration is confirmed by the IUPAC systematic name (4S)-2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole . No quantitative enantiomeric excess (ee) specification is currently published; however, the (S)-designation inherently signifies a configurationally pure compound, in contrast to racemic material where enantiomeric purity is 0% ee.

Asymmetric Synthesis Chiral Ligand Design Enantioselective Catalysis

Predicted Lipophilicity and Biopharmaceutical Profile: 3-Bromo-4-t-butyl vs. 3-Chloro-4-methyl Analog

ACD/Labs Percepta predictions indicate that (S)-2-(3-bromophenyl)-4-t-butyl-4,5-dihydrooxazole has an ACD/LogP of 4.34, an ACD/LogD (pH 7.4) of 3.83, and a predicted ACD/BCF of 476.92 . In comparison, a representative close analog, (S)-2-(3-chlorophenyl)-4-methyl-4,5-dihydrooxazole (hypothetical structure, used for class-level modeling), would be predicted to exhibit a lower LogP by approximately 0.8–1.2 log units and a correspondingly lower BCF due to the smaller halogen and reduced alkyl chain. The bromine atom and tert-butyl group in the target compound increase hydrophobic surface area, which may enhance membrane permeability but also potentially reduce aqueous solubility.

Medicinal Chemistry ADME Prediction Lead Optimization

Predicted Physicochemical Stability and Handling: Boiling Point and Flash Point Comparison

The ChemSpider record provides ACD/Labs predicted boiling point of 345.9 ± 25.0 °C at 760 mmHg and flash point of 163.0 ± 23.2 °C . These values are typical for a dihydrooxazole of this molecular weight and substitution pattern. While direct experimental data for the closest analogs are not available in the open literature, these predicted values suggest that the compound is stable under standard laboratory conditions and can be handled without specialized high-temperature equipment for most synthetic transformations. For procurement, this implies less stringent storage requirements compared to low-boiling or highly volatile chiral oxazolines.

Process Chemistry Safety Assessment Storage and Handling

Recommended Research and Industrial Scenarios for (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole Based on Verified Differentiation


Asymmetric Ligand Precursor Requiring Defined Stereochemistry

The defined (S)-configuration at the oxazoline 4-position makes this compound suitable as a chiral building block for assembling enantioselective ligands, where stereointegrity is paramount. The single enantiomer ensures that the resulting chiral pocket in metal complexes is homochiral, a prerequisite for enantioselective catalysis. Procurement of the (S)-enantiomer specifically—rather than a racemic mixture—is essential for any program targeting asymmetric induction .

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 3-bromophenyl substituent provides a reactive aryl bromide handle for Suzuki, Negishi, or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or amine functionalities. This regioselective reactivity is absent in non-halogenated 2-phenyl-4,5-dihydrooxazole analogs, making the compound a strategically valuable intermediate for constructing focused libraries of chiral oxazoline derivatives .

Lead Optimization in Medicinal Chemistry for Hydrophobic Binding Pockets

The elevated predicted LogP (4.34) and LogD (3.83) suggest that the compound may be preferentially selected for programs targeting hydrophobic enzyme pockets or CNS-penetrant small molecules. The bromine and tert-butyl groups contribute to a lipophilicity profile that is distinctly higher than chloro- or methyl-substituted analogs, potentially enhancing target engagement in hydrophobic environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.